molecular formula C21H14Cl2N2OS B2647296 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329079-91-6

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2647296
CAS No.: 329079-91-6
M. Wt: 413.32
InChI Key: SHRJEZBKURMKFN-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dichlorophenyl and phenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization: The final product is obtained by cyclization of the intermediate in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests that it could interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The dichlorophenyl and phenyl groups allow for strong binding to hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. This combination of interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Nitrophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
  • 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of the dichlorophenyl and phenyl groups, which provide a distinct set of interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and for studying the structure-activity relationships in quinazolinone derivatives.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-15-11-10-14(18(23)12-15)13-27-21-24-19-9-5-4-8-17(19)20(26)25(21)16-6-2-1-3-7-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRJEZBKURMKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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